molecular formula C7H7N5O2 B588347 Methyl 6-amino-1H-purine-2-carboxylate CAS No. 130413-38-6

Methyl 6-amino-1H-purine-2-carboxylate

Cat. No.: B588347
CAS No.: 130413-38-6
M. Wt: 193.166
InChI Key: GCOKIACILXQMEF-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-purine-2-carboxylate is a chemical compound with the molecular formula C7H7N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA

Scientific Research Applications

Methyl 6-amino-1H-purine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-1H-purine-2-carboxylate typically involves the reaction of appropriate purine derivatives with methylating agents. One common method includes the reaction of 6-amino-1H-purine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1H-purine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different functional groups attached to the purine ring, enhancing their chemical and biological properties.

Mechanism of Action

The mechanism of action of methyl 6-amino-1H-purine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1H-purine-2-carboxylic acid: A precursor in the synthesis of methyl 6-amino-1H-purine-2-carboxylate.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: A structurally similar compound with different substituents on the purine ring.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

methyl 6-amino-7H-purine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-14-7(13)6-11-4(8)3-5(12-6)10-2-9-3/h2H,1H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOKIACILXQMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=N1)N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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